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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fevipiprant (also known as NVP-QAW039) is a potent and selective antagonist of the

prostaglandin D2 receptor 2 (DP2 or CRTH2).[1][2][3] The DP2 receptor is a G-protein-coupled

receptor expressed on key inflammatory cells, including eosinophils, T helper 2 (Th2) cells, and

type 2 innate lymphoid cells (ILC2s).[4][5] Its natural ligand, prostaglandin D2 (PGD2), is a

critical mediator in the inflammatory cascade associated with allergic diseases such as asthma.

By blocking the PGD2/DP2 signaling pathway, fevipiprant inhibits the recruitment and

activation of inflammatory cells, thereby reducing airway inflammation. This document provides

detailed information on the solubility of fevipiprant and protocols for its preparation and use in

a laboratory setting.
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Property Value

Synonyms NVP-QAW039, QAW039

Formula C19H17F3N2O4S

Molecular Weight 426.4 g/mol

Appearance Crystalline solid

Storage Store at -20°C

Purity ≥98%

Solubility Data
Fevipiprant is soluble in organic solvents but sparingly soluble in aqueous solutions. For

optimal experimental results, it is crucial to select the appropriate solvent and follow the

recommended preparation methods.

Solvent Solubility (approximate)

Dimethyl sulfoxide (DMSO) 10 mg/mL

Dimethylformamide (DMF) 10 mg/mL

Ethanol 1 mg/mL

1:2 solution of DMF:PBS (pH 7.2) 0.33 mg/mL

Note: It is not recommended to store aqueous solutions of fevipiprant for more than one day.

Experimental Protocols
Protocol 1: Preparation of Fevipiprant Stock Solutions
Objective: To prepare concentrated stock solutions of fevipiprant for subsequent dilution in

experimental media.

Materials:
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Fevipiprant (crystalline solid)

Dimethyl sulfoxide (DMSO), anhydrous

Ethanol, absolute

Sterile, inert gas (e.g., nitrogen or argon)

Sterile microcentrifuge tubes or vials

Procedure:

Equilibrate the fevipiprant vial to room temperature before opening.

Weigh the desired amount of fevipiprant powder in a sterile microcentrifuge tube.

Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the desired

stock concentration (e.g., 10 mg/mL in DMSO).

To aid dissolution, vortex the solution gently.

Purge the headspace of the vial with an inert gas to prevent oxidation.

Seal the vial tightly and store at -20°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare fevipiprant solutions in aqueous buffers for cell-based assays.

Materials:

Fevipiprant stock solution in DMF (e.g., 10 mg/mL)

Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

Sterile dilution tubes

Procedure:
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Thaw the fevipiprant stock solution (in DMF) at room temperature.

For maximum solubility, first dissolve fevipiprant in DMF.

Perform a serial dilution of the stock solution with the aqueous buffer of choice to achieve the

final desired working concentration. For example, to prepare a 0.33 mg/mL solution, dilute

the DMF stock in a 1:2 ratio with PBS (pH 7.2).

Gently mix the solution.

Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Fevipiprant Mechanism of Action: The DP2
Signaling Pathway
Fevipiprant exerts its anti-inflammatory effects by antagonizing the DP2 receptor. The binding

of PGD2 to the DP2 receptor on immune cells initiates a pro-inflammatory cascade.

Fevipiprant competitively and reversibly blocks this interaction.
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Caption: DP2 receptor signaling pathway and the inhibitory action of fevipiprant.

Experimental Workflow: In Vitro Eosinophil Shape
Change Assay
This workflow outlines a typical in vitro experiment to assess the potency of fevipiprant in
inhibiting PGD2-induced eosinophil activation.
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Caption: A typical workflow for an in vitro eosinophil shape change assay.

Safety Precautions
Fevipiprant should be handled as a hazardous material until more information is available.

Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Always wash thoroughly

after handling. It is essential to review the complete Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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